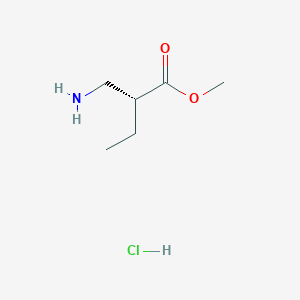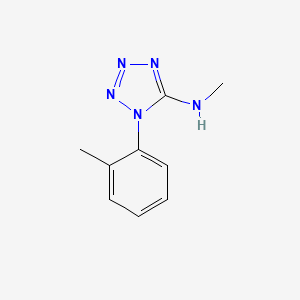
N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)butyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)butyramide is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a dimethylamino group, a morpholine ring, and a pyrimidine core, making it a versatile molecule for various applications.
Mecanismo De Acción
Target of Action
It is structurally similar to 4-dimethylaminopyridine (dmap), which is known to target the aliphatic amidase expression-regulating protein . This protein plays a crucial role in the regulation of amidase expression in Pseudomonas aeruginosa .
Mode of Action
Based on its structural similarity to dmap, it can be inferred that it might act as a nucleophilic catalyst for a variety of reactions . DMAP is known to enhance the nucleophilicity of nitrogen, enabling it to participate in various reactions such as esterifications with anhydrides .
Biochemical Pathways
Dmap, a structurally similar compound, is known to catalyze a variety of reactions, suggesting that it could potentially influence multiple biochemical pathways .
Result of Action
Based on its structural similarity to dmap, it can be inferred that it might have significant effects on various chemical reactions, enhancing their efficiency .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)butyramide typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the reaction of 4-chloropyrimidine with dimethylamine to introduce the dimethylamino group. This is followed by the introduction of the morpholine ring through a nucleophilic substitution reaction. Finally, the butyramide group is attached via an amidation reaction using butyric acid or its derivatives under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine core or the morpholine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of bases or catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to various derivatives depending on the nucleophile involved.
Aplicaciones Científicas De Investigación
N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)butyramide has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Comparación Con Compuestos Similares
Similar Compounds
4-(dimethylamino)pyridine (DMAP): A widely used nucleophilic catalyst in organic synthesis.
N,N-dimethyl-4-aminopyridine: Another catalyst with similar properties to DMAP.
Morpholine derivatives: Compounds containing the morpholine ring, used in various chemical and pharmaceutical applications.
Uniqueness
N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)butyramide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages over other similar compounds in terms of reactivity and specificity.
Propiedades
IUPAC Name |
N-[4-(dimethylamino)-2-morpholin-4-ylpyrimidin-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O2/c1-4-5-12(20)16-11-10-15-14(17-13(11)18(2)3)19-6-8-21-9-7-19/h10H,4-9H2,1-3H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEULRPAVLBTBLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CN=C(N=C1N(C)C)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[1-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride](/img/structure/B2782547.png)



![1-[1-(2H-1,3-benzodioxole-5-carbonyl)azetidine-3-carbonyl]-4-benzylpiperidine](/img/structure/B2782553.png)
![2-(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)acetamide](/img/structure/B2782554.png)
![N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2782555.png)



![(1S,6S,7R)-3-Azabicyclo[4.2.0]octan-7-ol;hydrochloride](/img/structure/B2782563.png)



